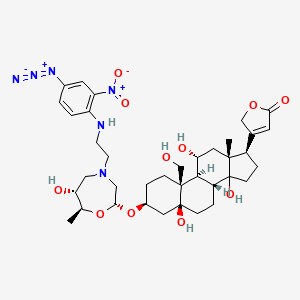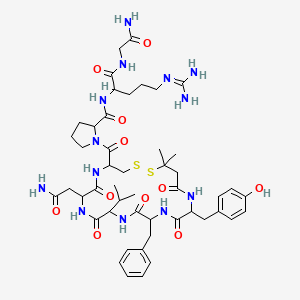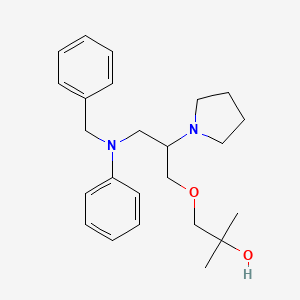![molecular formula C14H9N3O6 B1230431 2-amino-7-methyl-4-(5-nitro-2-furanyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B1230431.png)
2-amino-7-methyl-4-(5-nitro-2-furanyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-7-methyl-4-(5-nitro-2-furanyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile is a C-nitro compound and a member of furans.
Scientific Research Applications
Crystal Structure Analysis
- Crystallographic Studies : This compound and its derivatives have been extensively studied for their crystal structures. For instance, 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyrano-3- carbonitrile, a related compound, was analyzed using X-ray crystallography, revealing unique planarity in its pyran ring, which is stabilized by intermolecular hydrogen bonds (Wang et al., 2005). Similarly, other variants like methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran)-3-carboxylate have been synthesized and structurally analyzed, indicating the importance of these compounds in crystallography research (Sharma et al., 2016).
Photovoltaic Properties
- Photovoltaic Applications : Some derivatives of this compound, such as 2-amino-6-ethyl-5-oxo-4-(3-Ph)-5, 6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile, have been studied for their potential in photovoltaic properties. They have been used in the fabrication of organic–inorganic photodiode devices, showing promising results in terms of photovoltaic properties and diode parameters (Zeyada et al., 2016).
Corrosion Inhibition
- Corrosion Inhibition : The compound and its variants have also been explored for their role in inhibiting corrosion. For instance, studies have shown that certain carbonitrile compounds can act as effective corrosion inhibitors, particularly for copper in acidic environments (Eldesoky et al., 2019).
Antibacterial Properties
- Antibacterial Activity : Research has been conducted on similar carbonitrile compounds for their antibacterial properties. These compounds have shown promising antibacterial activity, making them potential candidates for pharmaceutical applications (El-Wahab, 2002).
Optical Properties
- Optical Properties Studies : Derivatives of this compound have been analyzed for their optical properties, which are crucial in materials science. Studies on compounds like 2-amino-6-ethyl-5-oxo-4-(3-phenoxyphenyl) - 5, 6- dihydro - 4H-pyrano [3,2-c] quinoline-3- carbonitrile have provided insights into their structural and optical characteristics, important for various technological applications (Zeyada et al., 2016).
Photostability and Biological Applications
- Photostability and Biological Impact : The photostability of these compounds is an area of concern, especially regarding their biological applications. Studies have shown that exposure to LED daylight can lead to photo-induced degradation, affecting their antifungal activities, which is an important consideration for pharmaceutical applications (da Silva et al., 2021).
properties
Molecular Formula |
C14H9N3O6 |
|---|---|
Molecular Weight |
315.24 g/mol |
IUPAC Name |
2-amino-7-methyl-4-(5-nitrofuran-2-yl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |
InChI |
InChI=1S/C14H9N3O6/c1-6-4-9-12(14(18)21-6)11(7(5-15)13(16)23-9)8-2-3-10(22-8)17(19)20/h2-4,11H,16H2,1H3 |
InChI Key |
FPLQLGSWZHRSPC-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)[N+](=O)[O-])C(=O)O1 |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)[N+](=O)[O-])C(=O)O1 |
solubility |
47.3 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B1230349.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-oxolanecarboxamide](/img/structure/B1230350.png)
![3'-[2-[1-(4-methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl]spiro[6,7-dihydro-5H-1-benzothiophene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B1230351.png)



![(1S)-1-(4-amino-3,5-dichlorophenyl)-2-[6-(2-pyridin-2-ylethoxy)hexylamino]ethanol](/img/structure/B1230358.png)





